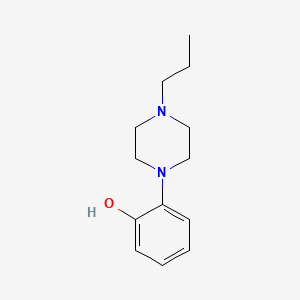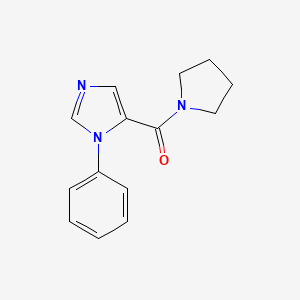![molecular formula C18H17N3O B7500469 N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide, also known as AG-1295, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the quinoxaline family and has a molecular weight of 309.4 g/mol. AG-1295 has been shown to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and survival.
作用機序
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide exerts its inhibitory effect on PDGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival, which are critical processes for cancer and fibrosis development.
Biochemical and Physiological Effects:
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to have a potent inhibitory effect on PDGFR activity, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell proliferation, migration, and survival, which are critical processes for cancer and fibrosis development. In addition, N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often dysregulated in cancer.
実験室実験の利点と制限
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has several advantages for lab experiments, including its potent inhibitory effect on PDGFR activity, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in cancer and fibrosis. However, there are also some limitations to using N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in lab experiments, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide research, including:
1. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in combination with other cancer therapies to enhance its efficacy and reduce potential resistance.
2. Developing more potent and selective PDGFR inhibitors based on the structure of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide.
3. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in other fibrotic diseases, such as renal fibrosis and cardiac fibrosis.
4. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide in other signaling pathways that are dysregulated in cancer and fibrosis, such as the epidermal growth factor receptor (EGFR) pathway.
5. Investigating the potential use of N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide as a diagnostic tool for PDGFR-positive tumors.
合成法
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide can be synthesized using a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromoacetylquinoxaline, followed by N-methylation of the resulting intermediate with formaldehyde and dimethylamine. The final product is obtained after purification using column chromatography and recrystallization.
科学的研究の応用
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic applications. One of the major areas of research is cancer, where PDGFR signaling has been implicated in tumor growth and metastasis. N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and suppress tumor growth in animal models. In addition, N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide has also been investigated for its potential use in the treatment of fibrotic diseases, such as pulmonary fibrosis and liver fibrosis, where PDGFR signaling plays a critical role in the development of fibrosis.
特性
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)12-21(2)18(22)17-11-19-15-5-3-4-6-16(15)20-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOTXUDIWOXFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500464.png)


![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)
